molecular formula C12H15NO3 B5138726 2-(N-propylacetamido)benzoic acid

2-(N-propylacetamido)benzoic acid

Cat. No.: B5138726
M. Wt: 221.25 g/mol
InChI Key: JSFHLWRPKREGPD-UHFFFAOYSA-N
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Description

2-(N-propylacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a propylacetamido group attached to the benzene ring of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-propylacetamido)benzoic acid typically involves the acylation of 2-aminobenzoic acid with propylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent such as ethanol or water .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(N-propylacetamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(N-propylacetamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-propylacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Naphthamido)benzoic acid: Similar structure but with a naphthalene ring instead of a propyl group.

    4-(N-propylacetamido)benzoic acid: Similar structure but with the propylacetamido group attached to the para position of the benzene ring.

    2-(N-ethylacetamido)benzoic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

2-(N-propylacetamido)benzoic acid is unique due to its specific substitution pattern and the presence of the propylacetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[acetyl(propyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8-13(9(2)14)11-7-5-4-6-10(11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFHLWRPKREGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC=C1C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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